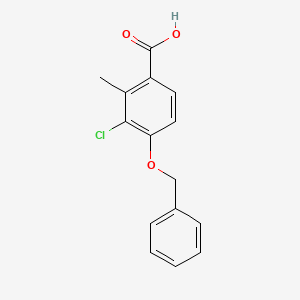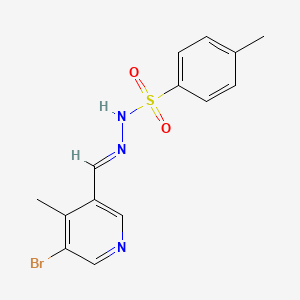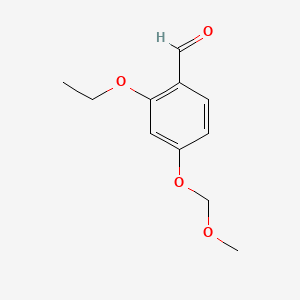
4-(Benzyloxy)-3-chloro-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-3-chloro-2-methylbenzoic acid, also known as 4-benzyloxy-3-chloro-2-methyl benzoic acid (BCMA), is an organic compound with a wide range of applications in the field of science and research. BCMA is a white to off-white crystalline solid with a melting point of 72-75°C. It is a versatile compound that has been used in a variety of scientific and medical applications.
作用機序
Target of Action
It is known that benzyloxy compounds are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . This suggests that the compound may interact with organoboron reagents, which are commonly used in these reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in carbon-carbon bond-forming reactions . This involves the transfer of formally nucleophilic organic groups from boron to a transition metal catalyst, such as palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in Suzuki–Miyaura cross-coupling reactions . These reactions involve several steps, including oxidative addition, transmetalation, and reductive elimination . The compound, as an organoboron reagent, may be involved in the transmetalation step, where it is transferred from boron to palladium .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various applications in fields such as medicinal chemistry and materials science .
Action Environment
The action, efficacy, and stability of 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as the choice of solvent, temperature, and the presence of a suitable catalyst . Additionally, the compound’s stability may be influenced by factors such as pH, temperature, and exposure to light or oxygen.
実験室実験の利点と制限
One of the major advantages of using BCMA in laboratory experiments is its low cost and ease of synthesis. In addition, BCMA is a relatively stable compound and can be stored for long periods of time without degradation. However, BCMA is not soluble in water and must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) before it can be used in experiments.
将来の方向性
There are a number of potential future directions for research involving BCMA. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new drugs and materials. Additionally, BCMA could be used to study the effects of environmental toxins, as well as to develop new methods for synthesizing and manipulating other compounds. Finally, BCMA could be used to study the effects of nanomaterials on biological systems.
合成法
BCMA can be synthesized through a simple two-step process. The first step is the reaction of p-chlorobenzaldehyde with potassium hydroxide in ethanol. This yields a mixture of 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid3-chloro-2-methyl benzoate and 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid2-methylbenzoic acid. The second step is the reaction of the benzoate with hydrochloric acid in ethanol, which yields the desired product, 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid3-chloro-2-methylbenzoic acid.
科学的研究の応用
BCMA has been widely used in scientific research in fields ranging from biochemistry to materials science. In the field of biochemistry, BCMA has been used in studies of the mechanism of action of enzymes, as well as in studies of the biochemical and physiological effects of drugs. In the field of materials science, BCMA has been used in the synthesis of polymers and other materials, as well as in the study of the properties of these materials.
特性
IUPAC Name |
3-chloro-2-methyl-4-phenylmethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-10-12(15(17)18)7-8-13(14(10)16)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEJEZNUFWIEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














